Eupalinilide D

Vue d'ensemble

Description

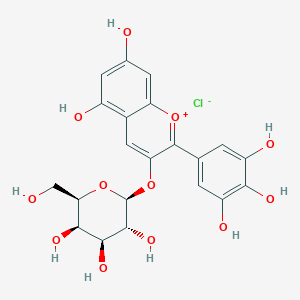

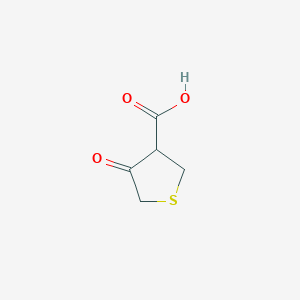

Eupalinilide D is a natural product isolated from the plant Eupatorium lindleyanum. It belongs to the class of sesquiterpene lactones, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology.

Applications De Recherche Scientifique

Eupalinilide D has several scientific research applications, including:

Chemistry: Used as a model compound for studying sesquiterpene lactone synthesis and reactivity.

Biology: Investigated for its cytotoxic properties against various cancer cell lines.

Industry: Limited industrial applications due to its primary use in research settings.

Mécanisme D'action

Target of Action

Eupalinilide D is a natural product isolated from Eupatorium lindleyanum . It is a type of sesquiterpene lactone, a class of compounds known for their broad range of significant pharmacological activities

Mode of Action

This compound, like other sesquiterpene lactones, is a Michael addition acceptor . This means that its electrophilic moiety can react with the nucleophilic residues of the relevant active site, leading to a variety of bioactivities . This interaction with its targets results in changes at the molecular level, which can lead to various biological effects.

Biochemical Pathways

It is known that michael addition acceptors can develop covalent modification of nucleophilic targets through their michael acceptor properties, affecting a range of entities from transcription factors to various enzymes and receptors .

Result of Action

It is known that sesquiterpene lactones, including this compound, have a broad range of significant pharmacological activities, such as anti-inflammatory, antibiotic, antitumor, antitrypanosomal, and cell cytotoxic effects .

Action Environment

It is known that the genus eupatorium l, from which this compound is derived, is indigenous to China , suggesting that the compound may be adapted to certain environmental conditions.

Analyse Biochimique

Biochemical Properties

It is known that sesquiterpenes, the class of compounds to which Eupalinilide D belongs, are known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

For instance, Eupalinilide E has been shown to enhance phenotyped hematopoietic stem cells (HSCs) and glycolysis of CD34+ cells .

Molecular Mechanism

It is known that sesquiterpenes, the class of compounds to which this compound belongs, can develop covalent modification of nucleophilic targets through their Michael acceptor properties .

Temporal Effects in Laboratory Settings

Related compounds like Eupalinilide E have been studied for their ex-vivo expansion activity on hematopoietic stem cells (HSCs) from human cord blood (CB) CD34+ cells in serum-free, SCF, TPO and FL stimulated 7-day cultures .

Dosage Effects in Animal Models

Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .

Metabolic Pathways

Sesquiterpenes, the class of compounds to which this compound belongs, are known to interact with various enzymes or cofactors .

Transport and Distribution

It is known that sesquiterpenes, the class of compounds to which this compound belongs, can interact with various transporters or binding proteins .

Subcellular Localization

It is known that sesquiterpenes, the class of compounds to which this compound belongs, can be directed to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Eupalinilide D involves multiple steps, including the bromination of carvone, followed by a Favorskii rearrangement to form a lactone. Subsequent reduction and dehydration steps lead to the formation of a triene, which undergoes a palladium-catalyzed borylative cyclization. The final steps involve oxidation and esterification to yield this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from Eupatorium lindleyanum or synthesized in laboratory settings for research purposes.

Analyse Des Réactions Chimiques

Types of Reactions: Eupalinilide D undergoes various chemical reactions, including:

Reduction: Modified Luche reduction is employed to achieve selective reduction of specific functional groups.

Substitution: Selective epoxidation and subsequent opening with chloride are key steps in the synthesis.

Common Reagents and Conditions:

Oxidation: Chromium trioxide and 3,5-dimethylpyrazole are used for selective oxidation.

Reduction: Sodium borohydride in the presence of cerium chloride (Luche reduction) is used for selective reduction.

Substitution: Palladium catalysts are used for borylative cyclization, and trifluoroacetic acid is used for desilylation.

Major Products: The major product formed from these reactions is this compound, characterized by its sesquiterpene lactone structure.

Comparaison Avec Des Composés Similaires

Eupalinilide E: Another sesquiterpene lactone isolated from Eupatorium lindleyanum, known for its antiproliferative activity against cancer cells.

Eupalinilide G: Isolated from Eupatorium chinense, it has shown poor activity against triple-negative breast cancer cell lines compared to Eupalinilide D.

Eupachiilide A: A new sesquiterpene lactone with potent cytotoxicity against triple-negative breast cancer cell lines.

Uniqueness: this compound is unique due to its selective inhibition of specific sodium channels, making it a valuable tool for studying ion channel function and a potential therapeutic agent for treating resistant cancers .

Propriétés

IUPAC Name |

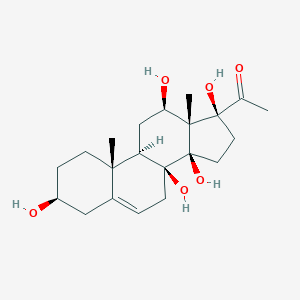

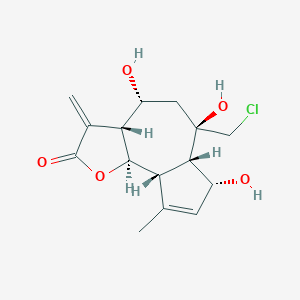

(3aR,4R,6R,6aS,7R,9aR,9bR)-6-(chloromethyl)-4,6,7-trihydroxy-9-methyl-3-methylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO5/c1-6-3-8(17)12-10(6)13-11(7(2)14(19)21-13)9(18)4-15(12,20)5-16/h3,8-13,17-18,20H,2,4-5H2,1H3/t8-,9-,10+,11-,12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRJLCSYIQFLDS-DKLFCYGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C2C1C3C(C(CC2(CCl)O)O)C(=C)C(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]([C@@H]2[C@H]1[C@@H]3[C@@H]([C@@H](C[C@@]2(CCl)O)O)C(=C)C(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.